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Compound of Interest

Compound Name: PPQ-102

Cat. No.: B7885477 Get Quote

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

PPQ-102, a potent, nanomolar inhibitor of the Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR) chloride channel. PPQ-102, with the chemical name 7,9-dimethyl-11-phenyl-

6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-

dione, has emerged from the screening of a large compound library and subsequent analog

testing.[1][2] This document, intended for researchers, scientists, and drug development

professionals, details the quantitative SAR data, experimental protocols for key assays, and

visual representations of its mechanism of action and experimental evaluation.

Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated

chloride channel crucial for ion and fluid transport across epithelial surfaces.[1] Its dysfunction

is the cause of cystic fibrosis and its over-activation is implicated in secretory diarrheas and the

progression of polycystic kidney disease (PKD).[1][2] PPQ-102 was identified as a promising

therapeutic lead due to its high potency, with an IC50 of approximately 90 nM for CFTR

inhibition. A key feature of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of inhibitors is

that they are uncharged at physiological pH, making their inhibitory action independent of

membrane potential.
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The exploration of the SAR of the PPQ scaffold was conducted by screening 347 commercially

available analogs. The key structural determinants for potent CFTR inhibition are summarized

below.

Core Scaffold and Key Substitutions
The core structure of PPQ-102 is a pyrimido-pyrrolo-quinoxalinedione. The SAR studies

revealed that specific substitutions at key positions on this scaffold are critical for inhibitory

activity. The most potent analogs, including PPQ-102, feature a 5-methyl furanyl moiety.

Analogs containing phenyl groups at the same position were found to be slightly less potent. A

phenyl ring at the 2-position of the pyrrole was a common feature among all active analogs.

Furthermore, methyl substitutions on the phenyl ring were shown to enhance the inhibitory

potency of the compounds. A critical finding was that the stereochemistry of the molecule is

crucial for its activity; aromatization of PPQ-102 to a planar structure, thereby removing the

stereocenter, resulted in a complete loss of CFTR inhibition.

Quantitative SAR Data
The following table summarizes the CFTR inhibition data for PPQ-102 and selected analogs.

The apparent IC50 values were determined using a fluorescence-based iodide influx assay and

are considered semi-quantitative but are valuable for comparative analysis.
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Compound R Group Apparent IC50 (µM)
% Inhibition at 25
µM

PPQ-101 5-methyl furanyl ~1 >50%

PPQ-102 5-methyl furanyl ~0.09 >50%

PPQ-103 5-methyl furanyl ~5 >50%

PPQ-201 Phenyl ~5 >50%

PPQ-202 Phenyl ~5 >50%

PPQ-203 Phenyl ~10 >50%

PPQ-209 Phenyl ~10 >50%

PPQ-210 Phenyl ~10 >50%

PPQ-213 Phenyl ~5 >50%

PPQ-215 Phenyl ~5 >50%

PPQ-102b
(Aromatized PPQ-

102)
Inactive <50%

Mechanism of Action
Electrophysiological studies have elucidated the mechanism by which PPQ-102 inhibits CFTR.

Patch-clamp analysis revealed that PPQ-102 does not alter the unitary conductance of the

CFTR channel but significantly reduces the channel's open probability (Po). This is achieved by

stabilizing the closed state of the channel, as evidenced by a marked increase in the mean

channel closed time without a significant change in the mean channel open time. The inhibition

is voltage-independent, consistent with the uncharged nature of the molecule.
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Mechanism of PPQ-102 inhibition of the CFTR channel.

Experimental Protocols
The identification and characterization of PPQ-102 involved a series of key experiments, from

high-throughput screening to detailed electrophysiological analysis and in vivo modeling.

High-Throughput Screening: Fluorescence-Based Iodide
Influx Assay
The initial screening of the compound library was performed using a fluorescence-based iodide

influx assay in Fischer rat thyroid (FRT) cells co-expressing human CFTR and a halide-

sensitive yellow fluorescent protein (YFP-H148Q).

Cell Culture: FRT cells stably expressing human wild-type CFTR and YFP-H148Q were

plated in 96-well microplates.

Compound Addition: Compounds from the library were added to the cells.

CFTR Activation: CFTR was activated using a cocktail of 10 µM forskolin and 100 µM 3-

isobutyl-1-methylxanthine (IBMX).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b7885477?utm_src=pdf-body-img
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7885477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iodide Influx: The extracellular solution was rapidly exchanged for an iodide-containing

solution.

Fluorescence Quenching: The influx of iodide through open CFTR channels quenches the

YFP fluorescence. The rate of fluorescence decay was measured using a plate reader.

Data Analysis: The rate of fluorescence quenching is proportional to CFTR-mediated iodide

influx. Inhibition was calculated by comparing the quenching rate in the presence of a test

compound to that of a vehicle control.

Electrophysiological Analysis: Short-Circuit Current
Measurements
Quantitative assessment of CFTR inhibition and determination of IC50 values were performed

by measuring short-circuit current (Isc) in polarized epithelial cell monolayers.

Cell Culture: Human colonic adenocarcinoma (T84) cells or CFTR-expressing FRT cells

were grown on permeable filter supports to form confluent, polarized monolayers.

Ussing Chamber Setup: The filter supports were mounted in Ussing chambers, and the

basolateral membrane was permeabilized with amphotericin B to isolate the apical CFTR-

mediated chloride current.

CFTR Activation: CFTR was maximally activated with forskolin (10 µM) and IBMX (100 µM).

Inhibitor Addition: PPQ-102 was added to the apical side of the monolayer at varying

concentrations.

Current Measurement: The transepithelial chloride current was measured using a voltage-

clamp amplifier.

Data Analysis: The concentration-response data were fitted to a Hill equation to determine

the IC50 value.

Single-Channel Analysis: Patch-Clamp
Electrophysiology
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The molecular mechanism of CFTR inhibition by PPQ-102 was investigated using patch-clamp

electrophysiology on CFTR-expressing FRT cells.

Cell Preparation: FRT cells expressing CFTR were used for whole-cell and cell-attached

patch-clamp recordings.

Recording Configuration:

Whole-cell: The membrane patch under the pipette is ruptured to allow electrical access to

the entire cell. This configuration was used to measure macroscopic CFTR currents and

assess voltage-independence.

Cell-attached: A tight seal is formed between the pipette and the cell membrane, allowing

the recording of single-channel currents without disrupting the intracellular environment.

CFTR Activation: CFTR channels in the patch were activated by adding 10 µM forskolin and

100 µM IBMX to the bath solution.

PPQ-102 Application: PPQ-102 was added to the bath solution.

Data Acquisition and Analysis: Single-channel currents were recorded and analyzed to

determine unitary conductance, open probability (Po), mean open time, and mean closed

time.

Preclinical Efficacy in a Polycystic Kidney Disease
Model
The therapeutic potential of PPQ-102 was evaluated in a neonatal kidney organ culture model

of PKD.

Organ Culture: Embryonic kidneys from E13.5 mice were cultured in a defined medium.

Cyst Induction: Cysts were induced by adding 100 µM 8-Br-cAMP to the culture medium.

PPQ-102 Treatment: PPQ-102 was added to the culture medium at different concentrations

(0.5 µM and 5 µM) either at the beginning of the culture to prevent cyst formation or after

cysts had formed to assess its ability to reduce the size of pre-existing cysts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/product/b7885477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7885477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Measurement: Cyst volume was quantified by measuring the fractional kidney area

occupied by cysts using transmission light microscopy.

Results: PPQ-102 was found to prevent cyst expansion and reduce the size of preformed

cysts in this model, demonstrating its potential as a therapeutic agent for PKD.
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Experimental workflow for the discovery and characterization of PPQ-102.
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Conclusion
PPQ-102 is a highly potent and specific inhibitor of the CFTR chloride channel that acts

through a voltage-independent mechanism to stabilize the closed state of the channel. The

structure-activity relationship studies have identified key structural features necessary for its

high-affinity binding and inhibitory activity. Preclinical studies have demonstrated its efficacy in

a model of polycystic kidney disease, highlighting its potential as a therapeutic agent. This

technical guide provides a comprehensive overview of the SAR, mechanism of action, and

experimental evaluation of PPQ-102, serving as a valuable resource for researchers in the field

of CFTR modulation and drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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